
2,4,6-Trinitrophenol--8-methyl-5,6-dihydroisoquinoline (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trinitrophenol–8-methyl-5,6-dihydroisoquinoline (1/1) is a complex organic compound that combines the properties of 2,4,6-Trinitrophenol and 8-methyl-5,6-dihydroisoquinoline. . 8-methyl-5,6-dihydroisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol typically involves the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid . The process requires careful control of temperature and concentration to avoid unwanted side reactions and ensure high yield.
For the synthesis of 8-methyl-5,6-dihydroisoquinoline, a common method involves the reduction of 8-methylisoquinoline using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to prevent over-reduction.
Industrial Production Methods
Industrial production of 2,4,6-Trinitrophenol involves large-scale nitration processes with stringent safety measures due to its explosive nature . The production of 8-methyl-5,6-dihydroisoquinoline on an industrial scale often employs continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form picramic acid.
Reduction: Reduction of 2,4,6-Trinitrophenol can yield aminophenols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups.
8-methyl-5,6-dihydroisoquinoline can participate in:
Hydrogenation: Further reduction to form tetrahydroisoquinoline derivatives.
Electrophilic substitution: Reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups.
Major Products
From 2,4,6-Trinitrophenol: Picramic acid, aminophenols.
From 8-methyl-5,6-dihydroisoquinoline: Tetrahydroisoquinoline derivatives.
科学的研究の応用
2,4,6-Trinitrophenol is widely used in:
Chemistry: As a reagent for detecting metals and in the synthesis of other compounds.
Biology: In studies of enzyme inhibition and protein interactions.
Medicine: Historically used as an antiseptic and in burn treatments.
8-methyl-5,6-dihydroisoquinoline finds applications in:
Pharmaceuticals: As a precursor for the synthesis of various alkaloids and therapeutic agents.
Organic Synthesis: As an intermediate in the production of complex organic molecules.
作用機序
The mechanism of action of 2,4,6-Trinitrophenol involves its ability to undergo redox reactions, which can disrupt cellular processes and lead to oxidative stress . It targets enzymes and proteins, altering their function and leading to cellular damage.
8-methyl-5,6-dihydroisoquinoline acts primarily through its interactions with biological receptors and enzymes, modulating their activity and influencing physiological processes.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Another nitrated phenol with similar explosive properties but less acidic than 2,4,6-Trinitrophenol.
8-methylisoquinoline: The non-reduced form of 8-methyl-5,6-dihydroisoquinoline, used in similar applications but with different reactivity.
Uniqueness
2,4,6-Trinitrophenol is unique due to its high acidity and explosive nature, making it valuable in both industrial and research settings . 8-methyl-5,6-dihydroisoquinoline’s reduced state provides distinct reactivity and stability, useful in pharmaceutical synthesis.
特性
CAS番号 |
60499-16-3 |
|---|---|
分子式 |
C16H14N4O7 |
分子量 |
374.30 g/mol |
IUPAC名 |
8-methyl-5,6-dihydroisoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H11N.C6H3N3O7/c1-8-3-2-4-9-5-6-11-7-10(8)9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3,5-7H,2,4H2,1H3;1-2,10H |
InChIキー |
DUHWAKLXKSBMFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCC2=C1C=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)
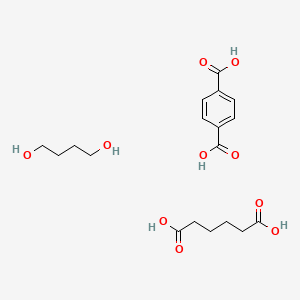
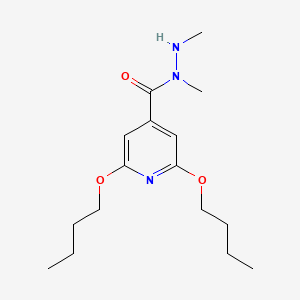
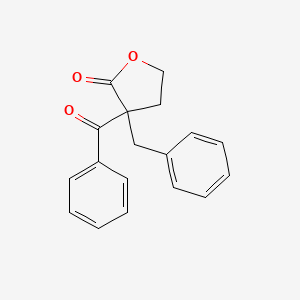
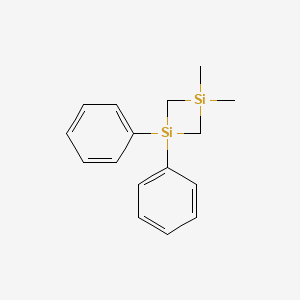
![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)
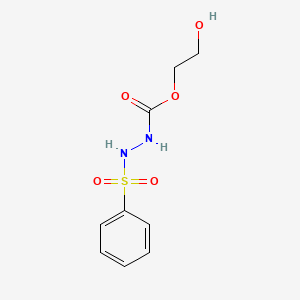
![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)
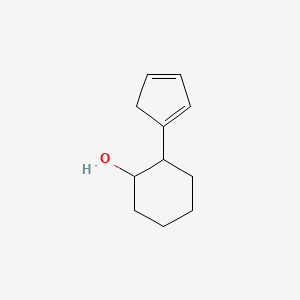
![1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-](/img/structure/B14616170.png)
![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)
![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)


